molecular formula C20H19N3O4S B411641 methyl 4-{[(2E)-3-methyl-4-oxo-6-(phenylcarbamoyl)-1,3-thiazinan-2-ylidene]amino}benzoate

methyl 4-{[(2E)-3-methyl-4-oxo-6-(phenylcarbamoyl)-1,3-thiazinan-2-ylidene]amino}benzoate

Katalognummer: B411641
Molekulargewicht: 397.4g/mol
InChI-Schlüssel: STANNINUXFZXMK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

methyl 4-{[(2E)-3-methyl-4-oxo-6-(phenylcarbamoyl)-1,3-thiazinan-2-ylidene]amino}benzoate is a complex organic compound with a molecular formula of C20H19N3O4S. This compound is known for its unique structure, which includes a thiazinan ring and an anilinocarbonyl group. It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-{[(2E)-3-methyl-4-oxo-6-(phenylcarbamoyl)-1,3-thiazinan-2-ylidene]amino}benzoate typically involves multiple steps. One common method includes the reaction of 4-aminobenzoic acid with an appropriate thiazinan derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This method allows for the continuous production of the compound, reducing the time and cost associated with batch production. The use of advanced catalysts and optimized reaction conditions further enhances the yield and purity of the product.

Analyse Chemischer Reaktionen

Types of Reactions

methyl 4-{[(2E)-3-methyl-4-oxo-6-(phenylcarbamoyl)-1,3-thiazinan-2-ylidene]amino}benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of new derivatives.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired products are obtained.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylic acids, while reduction can produce various alcohols or amines. Substitution reactions can lead to the formation of new derivatives with modified functional groups.

Wissenschaftliche Forschungsanwendungen

methyl 4-{[(2E)-3-methyl-4-oxo-6-(phenylcarbamoyl)-1,3-thiazinan-2-ylidene]amino}benzoate has several applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methods.

    Biology: In biological research, the compound is used to study enzyme interactions and protein binding. Its ability to interact with various biological molecules makes it a useful tool for understanding biochemical processes.

    Medicine: The compound has potential applications in drug development, particularly for targeting specific enzymes or receptors. Its unique structure allows for the design of new therapeutic agents with improved efficacy and selectivity.

    Industry: In industrial applications, the compound is used in the development of new materials and chemical processes. Its versatility and reactivity make it valuable for various industrial processes.

Wirkmechanismus

The mechanism of action of methyl 4-{[(2E)-3-methyl-4-oxo-6-(phenylcarbamoyl)-1,3-thiazinan-2-ylidene]amino}benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Methyl 4-aminobenzoate: This compound shares a similar benzoate structure but lacks the thiazinan ring and anilinocarbonyl group.

    Methyl 4-{[6-(methoxycarbonyl)-3-methyl-4-oxo-1,3-thiazinan-2-ylidene]amino}benzoate: This compound has a similar structure but with a methoxycarbonyl group instead of an anilinocarbonyl group.

Uniqueness

methyl 4-{[(2E)-3-methyl-4-oxo-6-(phenylcarbamoyl)-1,3-thiazinan-2-ylidene]amino}benzoate is unique due to its combination of a thiazinan ring and an anilinocarbonyl group. This unique structure gives it distinct chemical and biological properties, making it valuable for various applications in scientific research and industry.

Eigenschaften

Molekularformel

C20H19N3O4S

Molekulargewicht

397.4g/mol

IUPAC-Name

methyl 4-[[3-methyl-4-oxo-6-(phenylcarbamoyl)-1,3-thiazinan-2-ylidene]amino]benzoate

InChI

InChI=1S/C20H19N3O4S/c1-23-17(24)12-16(18(25)21-14-6-4-3-5-7-14)28-20(23)22-15-10-8-13(9-11-15)19(26)27-2/h3-11,16H,12H2,1-2H3,(H,21,25)

InChI-Schlüssel

STANNINUXFZXMK-UHFFFAOYSA-N

SMILES

CN1C(=O)CC(SC1=NC2=CC=C(C=C2)C(=O)OC)C(=O)NC3=CC=CC=C3

Kanonische SMILES

CN1C(=O)CC(SC1=NC2=CC=C(C=C2)C(=O)OC)C(=O)NC3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.